An In-depth Technical Guide to N-Benzyl-N-ethyl-m-toluidine: Chemical Properties and Structure
An In-depth Technical Guide to N-Benzyl-N-ethyl-m-toluidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Benzyl-N-ethyl-m-toluidine. The information is intended to support researchers, scientists, and professionals in drug development and other chemical synthesis fields by presenting detailed technical data, experimental protocols, and structural visualizations.
Chemical Identity and Properties
N-Benzyl-N-ethyl-m-toluidine, with the CAS number 119-94-8, is a tertiary aromatic amine. Its IUPAC name is N-benzyl-N-ethyl-3-methylaniline.[1] This compound is primarily utilized as an intermediate in the synthesis of dyes, particularly acid dyes.[2] It typically appears as a yellow to light brown liquid.
Physicochemical Properties
The key physicochemical properties of N-Benzyl-N-ethyl-m-toluidine are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | Yellow to light brown liquid | |
| Boiling Point | 161-162 °C | |
| Density | 0.770 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5870 | |
| Solubility | Insoluble in water, soluble in organic solvents. |
Structural Information
The chemical structure of N-Benzyl-N-ethyl-m-toluidine consists of a central nitrogen atom bonded to a benzyl group, an ethyl group, and a m-tolyl group.
Spectral Data
¹H NMR Spectroscopy (Predicted)
A predicted ¹H NMR spectrum of N-Benzyl-N-ethyl-m-toluidine in CDCl₃ would likely exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (benzyl group) |
| ~6.60-7.10 | m | 4H | Aromatic protons (m-tolyl group) |
| ~4.50 | s | 2H | -N-CH₂ -Ph |
| ~3.40 | q | 2H | -N-CH₂ -CH₃ |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.15 | t | 3H | -N-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for each carbon environment:
| Chemical Shift (ppm) | Assignment |
| ~148 | Quaternary C (Ar-N) |
| ~139 | Quaternary C (Ar-C-CH₃) |
| ~138 | Quaternary C (Ar-C of benzyl) |
| ~129 | Aromatic CH (benzyl) |
| ~128 | Aromatic CH (m-tolyl) |
| ~127 | Aromatic CH (benzyl) |
| ~126 | Aromatic CH (benzyl) |
| ~117 | Aromatic CH (m-tolyl) |
| ~113 | Aromatic CH (m-tolyl) |
| ~110 | Aromatic CH (m-tolyl) |
| ~54 | -N-CH₂ -Ph |
| ~47 | -N-CH₂ -CH₃ |
| ~22 | Ar-CH₃ |
| ~12 | -N-CH₂-CH₃ |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry of N-Benzyl-N-ethyl-m-toluidine is expected to show a molecular ion peak ([M]⁺) at m/z = 225. The fragmentation pattern would likely involve:
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m/z = 210: Loss of a methyl group (-CH₃) from the ethyl group.
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m/z = 196: Loss of an ethyl group (-CH₂CH₃).
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m/z = 134: Cleavage of the benzyl group, leaving [C₆H₅CH₂]⁺.
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m/z = 91: A prominent peak corresponding to the stable tropylium ion [C₇H₇]⁺, formed from the benzyl fragment.
Experimental Protocols
Synthesis of N-Benzyl-N-ethyl-m-toluidine
This protocol describes the synthesis of N-Benzyl-N-ethyl-m-toluidine from N-ethyl-m-toluidine and benzyl chloride.
Materials:
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N-ethyl-m-toluidine
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Benzyl chloride
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Sodium carbonate (anhydrous)
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Ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-ethyl-m-toluidine (1.0 equivalent) and anhydrous sodium carbonate (1.2 equivalents) in ethanol.
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Slowly add benzyl chloride (1.1 equivalents) to the stirred solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate).
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Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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The crude N-Benzyl-N-ethyl-m-toluidine can be purified by vacuum distillation.
Signaling Pathways and Biological Activity
N-Benzyl-N-ethyl-m-toluidine is primarily a synthetic intermediate and is not known to have any significant biological activity or involvement in cellular signaling pathways. Its toxicological properties should be considered, as it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]
